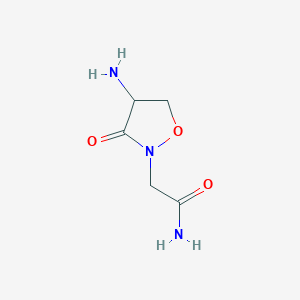
2-Isoxazolidineacetamide, 4-amino-3-oxo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Isoxazolidineacetamide, 4-amino-3-oxo- is a chemical compound with the molecular formula C5H9N3O3 and a molecular weight of 159.14 g/mol . This compound is characterized by the presence of an isoxazolidine ring, an acetamide group, and an amino group, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
The synthesis of 2-Isoxazolidineacetamide, 4-amino-3-oxo- typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route includes the cyclization of a suitable precursor containing an amino group and a carbonyl group to form the isoxazolidine ring . The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions and continuous flow processes to maximize efficiency and minimize costs .
Analyse Chemischer Reaktionen
2-Isoxazolidineacetamide, 4-amino-3-oxo- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
2-Isoxazolidineacetamide, 4-amino-3-oxo- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Isoxazolidineacetamide, 4-amino-3-oxo- involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form covalent bonds with target proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
2-Isoxazolidineacetamide, 4-amino-3-oxo- can be compared with other similar compounds, such as:
Isoxazolidine derivatives: These compounds share the isoxazolidine ring structure but differ in their substituents and functional groups.
Acetamide derivatives: These compounds contain the acetamide group but may have different ring structures or additional functional groups.
Amino-oxo compounds: These compounds have both amino and oxo groups but may vary in their overall structure and reactivity.
The uniqueness of 2-Isoxazolidineacetamide, 4-amino-3-oxo- lies in its specific combination of functional groups and ring structure, which imparts distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C5H9N3O3 |
|---|---|
Molekulargewicht |
159.14 g/mol |
IUPAC-Name |
2-(4-amino-3-oxo-1,2-oxazolidin-2-yl)acetamide |
InChI |
InChI=1S/C5H9N3O3/c6-3-2-11-8(5(3)10)1-4(7)9/h3H,1-2,6H2,(H2,7,9) |
InChI-Schlüssel |
WBQJJGSGISYZRU-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C(=O)N(O1)CC(=O)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


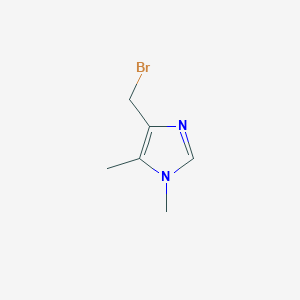
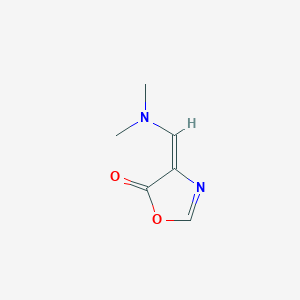





![Spiro[1,3,3a,5-tetrahydropyrazolo[5,1-b][1,3]oxazine-2,1'-cyclopropane]-5-carboxylic acid](/img/structure/B12868498.png)

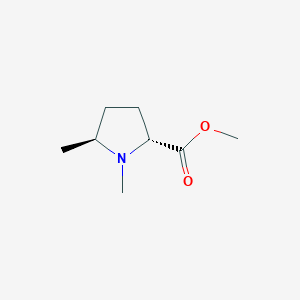
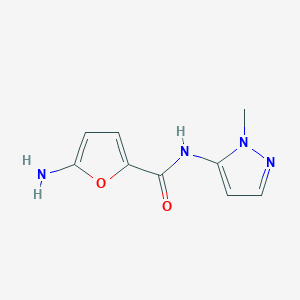
![2-(Difluoromethoxy)benzo[d]oxazole-4-sulfonamide](/img/structure/B12868531.png)


